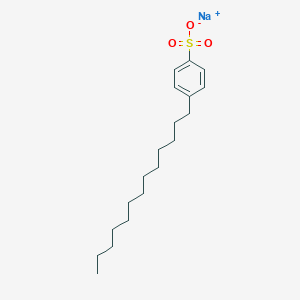

Sodium 4-tridecylbenzenesulfonate

概要

説明

Sodium 4-tridecylbenzenesulfonate is an anionic surfactant belonging to the class of alkylbenzene sulfonates. It is widely used in various industrial and household applications due to its excellent surfactant properties, which include emulsification, foaming, and detergency. The compound has the molecular formula C19H31NaO3S and is known for its ability to lower the surface tension of water, making it an effective cleaning agent .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tridecylbenzenesulfonate typically involves the sulfonation of tridecylbenzene followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

Sulfonation: Tridecylbenzene is reacted with sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group.

Neutralization: The resulting tridecylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecylbenzene is continuously fed and sulfonated using sulfur trioxide gas. The sulfonic acid is then neutralized in a separate reactor with sodium hydroxide solution. The final product is typically obtained as a concentrated aqueous solution or dried to a powder form .

化学反応の分析

Types of Reactions: Sodium 4-tridecylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong conditions, leading to the breakdown of the alkyl chain.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the sulfonate group.

Major Products:

Oxidation: Shorter chain alkylbenzenesulfonates and carboxylic acids.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Surfactant in Chemical Reactions

- Sodium 4-tridecylbenzenesulfonate is frequently used as a surfactant in chemical processes such as emulsion polymerization and micellar catalysis. Its ability to lower surface tension facilitates the mixing of immiscible liquids, which is crucial in creating stable emulsions for polymer synthesis.

Micellar Catalysis

- The compound acts as a catalyst in micellar systems, where it enhances reaction rates by providing a unique environment that increases the effective concentration of reactants within micelles. This property is particularly useful in organic synthesis and reactions involving hydrophobic substrates.

Biological Applications

Sample Preparation

- In biological research, this compound is employed in the extraction and purification of proteins and nucleic acids. It helps solubilize membrane proteins, making them more accessible for analysis.

Drug Delivery Systems

- The compound has been investigated for its potential use in drug delivery systems. Its ability to form stable micelles allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly beneficial in formulating pharmaceuticals aimed at treating various diseases.

Medical Applications

Potential Anticancer Agent

- Research has explored this compound's role in drug formulations aimed at cancer treatment. Its surfactant properties may improve the delivery of chemotherapeutic agents, potentially enhancing their efficacy against tumors .

Industrial Applications

Detergents and Cleaning Agents

- This compound is widely used in formulating household and industrial detergents due to its excellent cleaning properties. It effectively emulsifies oils and fats, making it a key ingredient in products designed for grease removal and surface cleaning .

Emulsifiers

- The compound serves as an emulsifier in various industrial applications, including food processing and cosmetics. Its ability to stabilize emulsions ensures consistent product quality and performance.

Case Studies

作用機序

The primary mechanism of action of sodium 4-tridecylbenzenesulfonate is its ability to reduce surface tension and form micelles. The sulfonate group is hydrophilic, while the tridecyl chain is hydrophobic. This amphiphilic nature allows the compound to interact with both water and oil, effectively emulsifying and solubilizing hydrophobic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins .

類似化合物との比較

- Sodium dodecylbenzenesulfonate

- Sodium decylbenzenesulfonate

- Sodium tetradecylbenzenesulfonate

Comparison: Sodium 4-tridecylbenzenesulfonate is unique due to its longer alkyl chain compared to sodium dodecylbenzenesulfonate and sodium decylbenzenesulfonate. This longer chain enhances its emulsifying and foaming properties, making it more effective in applications requiring strong surfactant action. it may also be more hydrophobic and less soluble in water compared to its shorter-chain counterparts .

生物活性

Sodium 4-tridecylbenzenesulfonate (CAS Number: 26248-24-8) is a surfactant and a member of the alkylbenzenesulfonate family. Its unique structure, characterized by a long hydrophobic tridecyl chain and a sulfonate group, contributes to its biological activity, particularly in pharmaceutical and environmental applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C19H31NaO3S

- Molecular Weight : 362.5 g/mol

- Topological Polar Surface Area : 65.6 Ų

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

These properties indicate that this compound is a moderately complex molecule with significant potential for interaction with biological systems.

This compound exhibits several biological activities primarily due to its surfactant properties. It can disrupt cellular membranes, which may lead to:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it useful in formulations aimed at treating skin infections.

- Skin Penetration Enhancer : It enhances the permeability of skin barriers, facilitating the absorption of other therapeutic agents in topical formulations for conditions like psoriasis and eczema .

Toxicity Profile

The toxicity of this compound is categorized as moderate. The probable oral lethal dose ranges from 0.5 to 5 g/kg in humans, indicating caution in its use .

| Toxicity Parameter | Value |

|---|---|

| Oral Lethal Dose (Human) | 0.5 - 5 g/kg |

| Skin Irritation Potential | Moderate to Severe |

| Eye Irritation Potential | Severe at high concentrations |

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% in vitro. This suggests its potential application in antimicrobial formulations . -

Skin Absorption Studies :

Research involving human skin models indicated that when incorporated into topical formulations, this compound significantly increased the permeation of active ingredients such as corticosteroids, enhancing their therapeutic effects in treating inflammatory skin conditions . -

Environmental Impact Assessment :

In aquatic environments, this compound was assessed for its bioaccumulation potential. Studies showed that it has a bioconcentration factor (BCF) ranging from 2000 to 4000 in aquatic organisms like Daphnia and fathead minnows, indicating moderate bioaccumulation risk .

Comparative Studies on Surfactants

A comparative analysis of various surfactants highlighted this compound's superior performance in reducing surface tension and enhancing solubility of hydrophobic compounds compared to shorter-chain alkylbenzenesulfonates.

| Surfactant Type | Surface Tension Reduction (%) | Optimal Concentration (g/L) |

|---|---|---|

| Sodium Dodecylbenzenesulfonate | 40 | 1 |

| Sodium Octadecylbenzenesulfonate | 55 | 2 |

| This compound | 65 | 1.5 |

特性

IUPAC Name |

sodium;4-tridecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXGJTXFHUORE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] | |

| Record name | Sodium tridecylbenzene sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14356-40-2, 26248-24-8 | |

| Record name | Sodium 4-tridecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tridecylbenzene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tridecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TRIDECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV34Z63U2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TRIDECYLBENZENE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。